

# A Technical Guide to the Spectroscopic Data of 2,3-Dimethylpentane

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## Compound of Interest

Compound Name: 2,3-Dimethylpentane

Cat. No.: B165511

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This technical guide provides an in-depth analysis of the spectroscopic data for **2,3-dimethylpentane**, a branched alkane with the chemical formula  $C_7H_{16}$ . The document is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular characterization. It covers Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy ( $^1H$  and  $^{13}C$ ), and Mass Spectrometry (MS), presenting key data in structured tables and detailing the experimental protocols.

## Infrared (IR) Spectroscopy

Infrared spectroscopy of **2,3-dimethylpentane** reveals the characteristic vibrational modes of its constituent chemical bonds. As a saturated hydrocarbon, its spectrum is dominated by C-H stretching and bending vibrations. The absence of significant absorptions in other regions is indicative of the lack of functional groups.<sup>[1]</sup>

### 1.1. IR Data for 2,3-Dimethylpentane

The major absorption bands in the IR spectrum of **2,3-dimethylpentane** are summarized in the table below. The spectrum is typically acquired from a neat liquid film.<sup>[1][2]</sup>

Wavenumber (cm <sup>-1</sup> )	Vibration Type	Intensity
2940 - 2880	C-H stretch (from CH <sub>3</sub> and CH <sub>2</sub> )	Strong
1480 - 1365	C-H bend (from CH <sub>3</sub> and CH <sub>2</sub> )	Strong
1175 - 1140	C-C skeletal vibration	Strong
840 - 790	C-C skeletal vibration	Strong

## 1.2. Experimental Protocol for IR Spectroscopy

A common method for obtaining the IR spectrum of a liquid sample like **2,3-dimethylpentane** is the neat liquid film technique.[\[3\]](#)

- **Sample Preparation:** A single drop of pure **2,3-dimethylpentane** is placed between two salt plates (typically NaCl or KBr), which are transparent to infrared radiation.[\[3\]](#)[\[4\]](#)
- **Instrument Setup:** The salt plates are mounted in a sample holder and placed in the beam path of an FT-IR spectrometer.
- **Data Acquisition:** A background spectrum of the empty salt plates is first recorded. The sample spectrum is then acquired, and the instrument's software automatically subtracts the background to produce the final spectrum of the compound.

# Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of **2,3-dimethylpentane**. Due to the presence of a chiral center at carbon 3, the molecule is asymmetric, leading to a more complex spectrum than might be anticipated.[\[5\]](#)[\[6\]](#)

## 2.1. <sup>1</sup>H NMR Data for 2,3-Dimethylpentane

The <sup>1</sup>H NMR spectrum of **2,3-dimethylpentane** is complex, with signals for the different proton environments appearing in the upfield (alkyl) region. The chemical shifts are all in a narrow range, and spin-spin coupling leads to overlapping multiplets.[\[6\]](#) The spectrum is typically

recorded in a deuterated solvent such as  $\text{CDCl}_3$  with tetramethylsilane (TMS) as an internal standard.<sup>[6]</sup>

Chemical Shift ( $\delta$ , ppm)	Proton Environment	Multiplicity
-0.8 - 1.3	Alkyl Protons	Complex Multiplets

Note: A definitive assignment of individual peaks is challenging due to the high degree of overlap and the complexity arising from the chiral center.

## 2.2. $^{13}\text{C}$ NMR Data for **2,3-Dimethylpentane**

The  $^{13}\text{C}$  NMR spectrum of **2,3-dimethylpentane** shows seven distinct signals, indicating that all seven carbon atoms are in unique chemical environments due to the molecule's lack of symmetry.<sup>[5]</sup> All signals appear in the typical alkane region of the spectrum.<sup>[5]</sup>

Chemical Shift ( $\delta$ , ppm)	Carbon Environment
-8 - 40	All 7 carbons

## 2.3. Experimental Protocol for NMR Spectroscopy

The following protocol is standard for obtaining  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of liquid organic compounds.<sup>[7][8]</sup>

- **Sample Preparation:** Approximately 5-10 mg of **2,3-dimethylpentane** is dissolved in about 0.7-1.0 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ) in a small vial.<sup>[7]</sup> A small amount of tetramethylsilane (TMS) is added as an internal reference ( $\delta = 0.00$  ppm).
- **Transfer to NMR Tube:** The solution is transferred to a clean, dry NMR tube to a depth of about 4-5 cm.<sup>[7]</sup>
- **Instrument Setup and Data Acquisition:** The NMR tube is placed in the spectrometer's probe. The magnetic field is shimmed to achieve homogeneity. For  $^1\text{H}$  NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For  $^{13}\text{C}$  NMR, which has a much

lower natural abundance and sensitivity, a larger number of scans and often proton decoupling techniques are employed to simplify the spectrum and enhance the signal.[9]

## Mass Spectrometry (MS)

Mass spectrometry of **2,3-dimethylpentane** provides information about its molecular weight and fragmentation pattern upon ionization. Electron ionization (EI) is a common technique used for volatile alkanes.[10]

### 3.1. Mass Spectrometry Data for 2,3-Dimethylpentane

The mass spectrum shows a molecular ion peak ( $M^+$ ) corresponding to the molecular weight of the compound (100.20 g/mol).[11][12] The fragmentation pattern is characterized by the cleavage of C-C bonds, leading to the formation of stable carbocations.[10]

m/z	Ion Structure	Relative Abundance
100	$[C_7H_{16}]^+$ (Molecular Ion)	Low
85	$[M - CH_3]^+$	Moderate
71	$[M - C_2H_5]^+$	High
57	$[C_4H_9]^+$	High
43	$[C_3H_7]^+$	Base Peak (100%)

### 3.2. Experimental Protocol for Mass Spectrometry

For a volatile, non-polar compound like **2,3-dimethylpentane**, Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization is a standard method.[13][14]

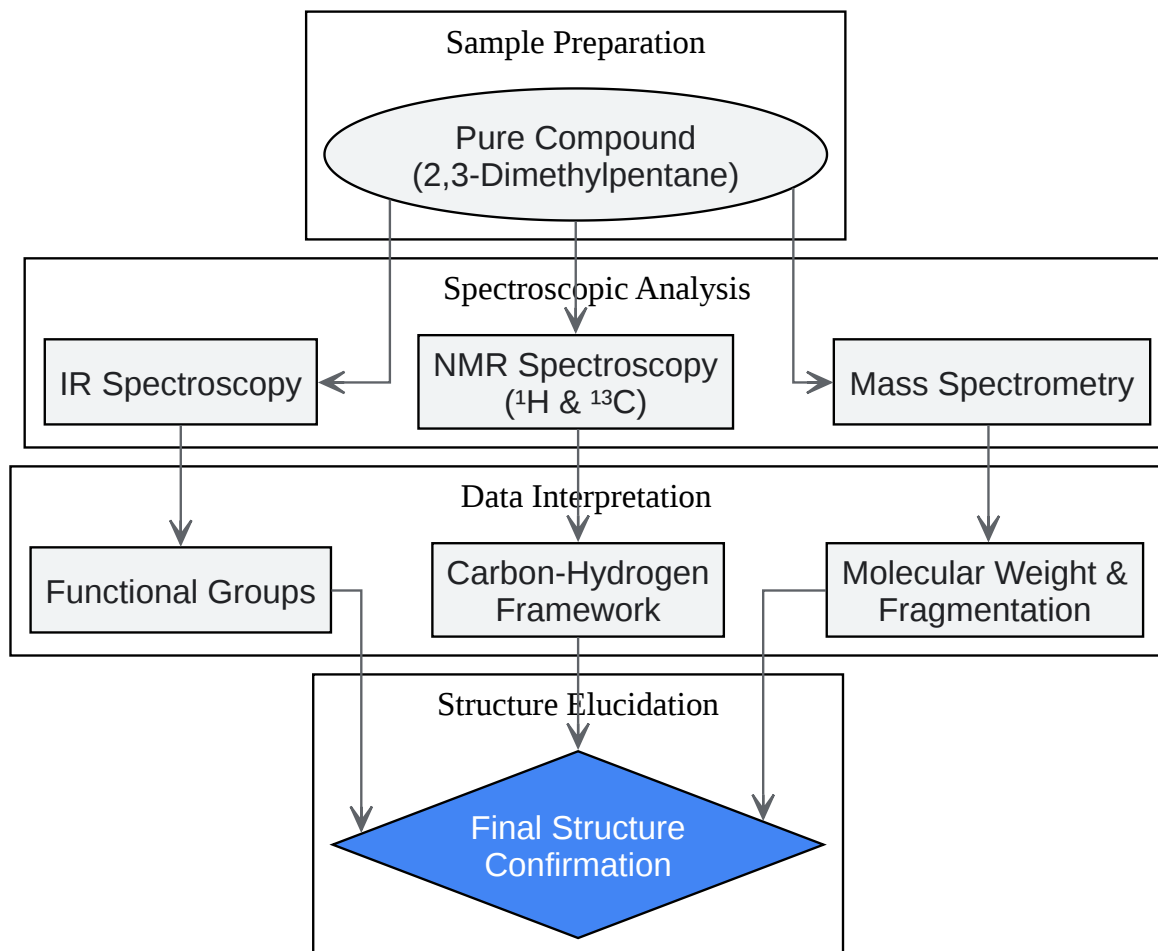
- **Sample Introduction:** A dilute solution of **2,3-dimethylpentane** in a volatile solvent is injected into the gas chromatograph. The GC separates the compound from any impurities.
- **Ionization:** As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. In the electron ionization (EI) source, the molecules are bombarded with a high-energy electron beam, causing them to lose an electron and form a molecular ion ( $M^+$ ).  
[10]

- Fragmentation: The molecular ions are high in energy and often fragment into smaller, charged ions and neutral radicals.<sup>[10]</sup>
- Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio ( $m/z$ ).
- Detection: A detector records the abundance of each ion, and the data is plotted as a mass spectrum.

## Visualizations

### 4.1. General Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **2,3-dimethylpentane**.

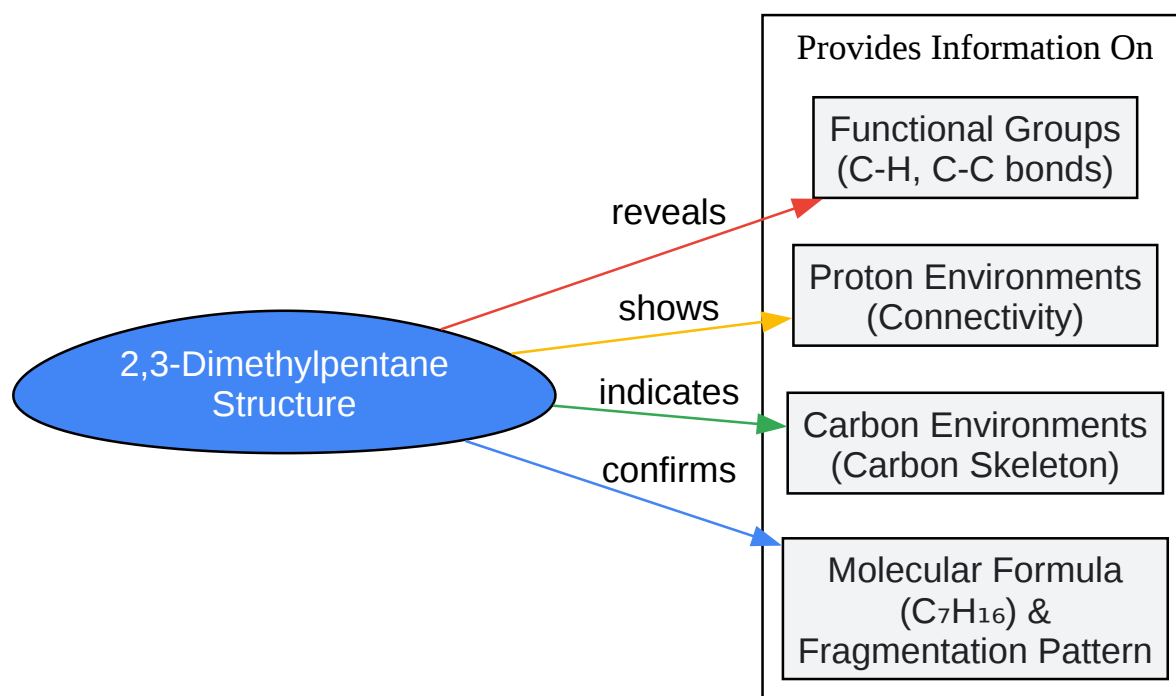


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Caption: General workflow for spectroscopic analysis.

#### 4.2. Complementary Nature of Spectroscopic Techniques

This diagram shows how different spectroscopic techniques provide complementary information for the structural elucidation of **2,3-dimethylpentane**.



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Caption: Complementary spectroscopic information.

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